

Application Notes and Protocols for Testing the Antimicrobial Effects of 8-Prenylchrysin

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Compound of Interest

Compound Name: **8-prenylchrysin**

Cat. No.: **B108176**

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Introduction

8-Prenylchrysin is a prenylated flavonoid, a class of compounds known for their diverse biological activities. This document provides detailed protocols for testing the antimicrobial effects of **8-prenylchrysin** against various bacterial strains. The protocols outlined below are based on established methods for antimicrobial susceptibility testing (AST) and can be adapted for specific research needs.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for 8-Prenylchrysin

Bacterial Strain	Gram Stain	8-Prenylchrysins MIC (µg/mL)	Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213	Positive	6.25 - 25	Vancomycin: 0.5 - 2
Enterococcus faecalis ATCC 29212	Positive	12.5 - 50	Ampicillin: 0.25 - 1
Escherichia coli ATCC 25922	Negative	50 - >100	Ciprofloxacin: 0.008 - 0.03
Pseudomonas aeruginosa ATCC 27853	Negative	>100	Gentamicin: 0.5 - 2

Table 2: Example Minimum Bactericidal Concentration (MBC) Data for 8-Prenylchrysins

Bacterial Strain	Gram Stain	8-Prenylchrysins MBC (µg/mL)	Control Antibiotic MBC (µg/mL)
Staphylococcus aureus ATCC 29213	Positive	25 - 50	Vancomycin: 2 - 4
Enterococcus faecalis ATCC 29212	Positive	50 - 100	Ampicillin: 1 - 2
Escherichia coli ATCC 25922	Negative	>100	Ciprofloxacin: 0.015 - 0.06
Pseudomonas aeruginosa ATCC 27853	Negative	>100	Gentamicin: 1 - 4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of **8-prenylchrysin** that inhibits the visible growth of a microorganism.

Materials:

- **8-Prenylchrysin** stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
- Negative control (broth and solvent only)
- Resazurin solution (optional, for viability indication)

Procedure:

- Prepare a serial two-fold dilution of the **8-prenylchrysin** stock solution in the microtiter plate wells using MHB. The final volume in each well should be 100 μ L.
- Also, prepare serial dilutions of the positive control antibiotic in a separate set of wells.
- Include a positive growth control (MHB and inoculum only) and a negative sterility control (MHB and solvent only).
- Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 100 μ L of the standardized bacterial inoculum to each well (except the sterility control).
- Seal the plate and incubate at 37°C for 18-24 hours.

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **8-prenylchrysin** that shows no visible growth.
- (Optional) Add 30 μ L of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the color remains blue.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of **8-prenylchrysin** that kills 99.9% of the initial bacterial inoculum.

Materials:

- Results from the MIC test
- Sterile agar plates (e.g., Mueller-Hinton Agar)
- Sterile micro-pipettor and tips

Procedure:

- Following the MIC determination, take a 10 μ L aliquot from each well that showed no visible growth.
- Spot-inoculate the aliquots onto separate sections of an agar plate.
- Incubate the agar plates at 37°C for 18-24 hours.
- After incubation, count the number of colonies on each spot.
- The MBC is the lowest concentration of **8-prenylchrysin** that results in a $\geq 99.9\%$ reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Agar Well Diffusion Assay

This qualitative assay provides a preliminary assessment of the antimicrobial activity of **8-prenylchrysin**.

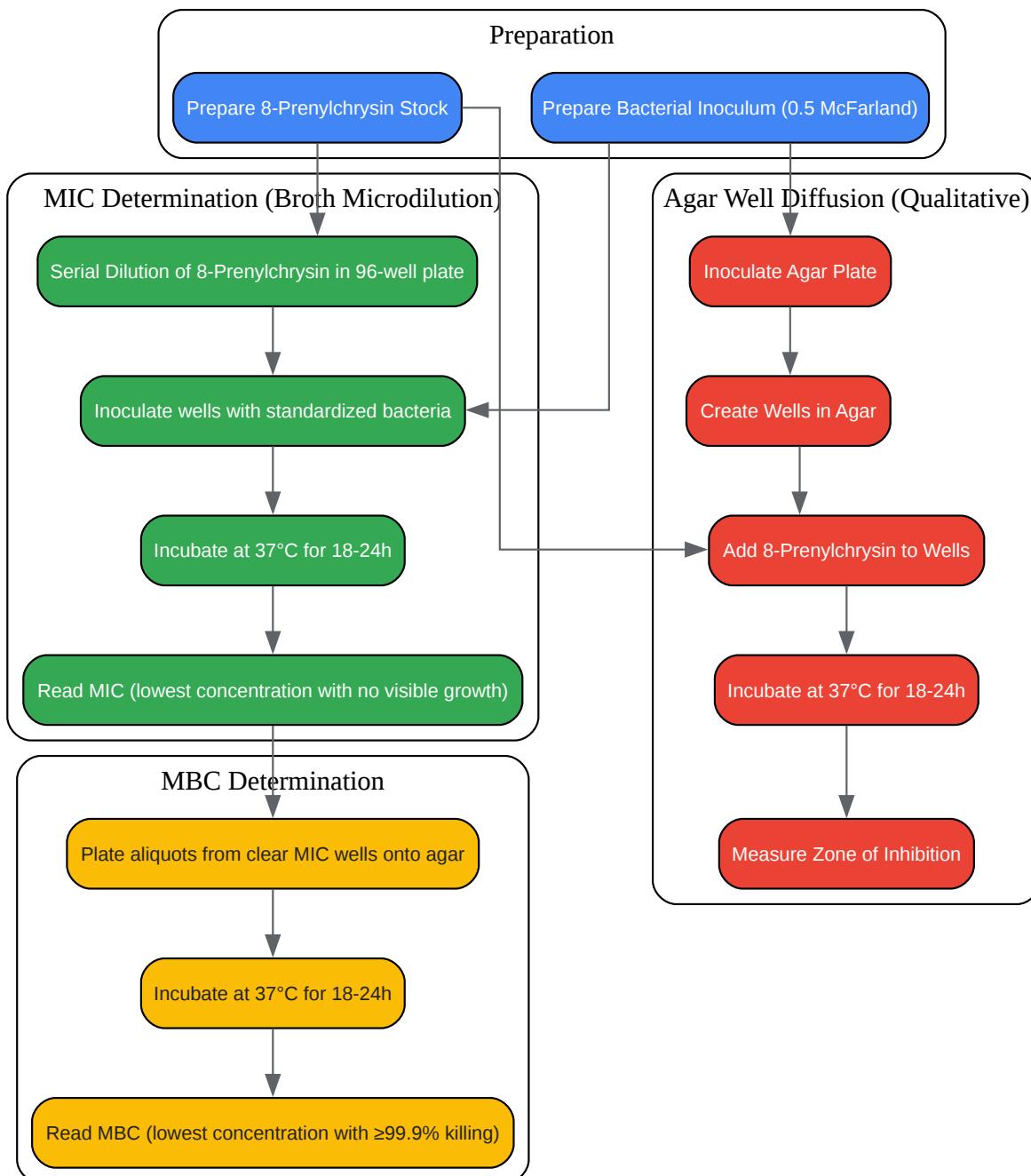
Materials:

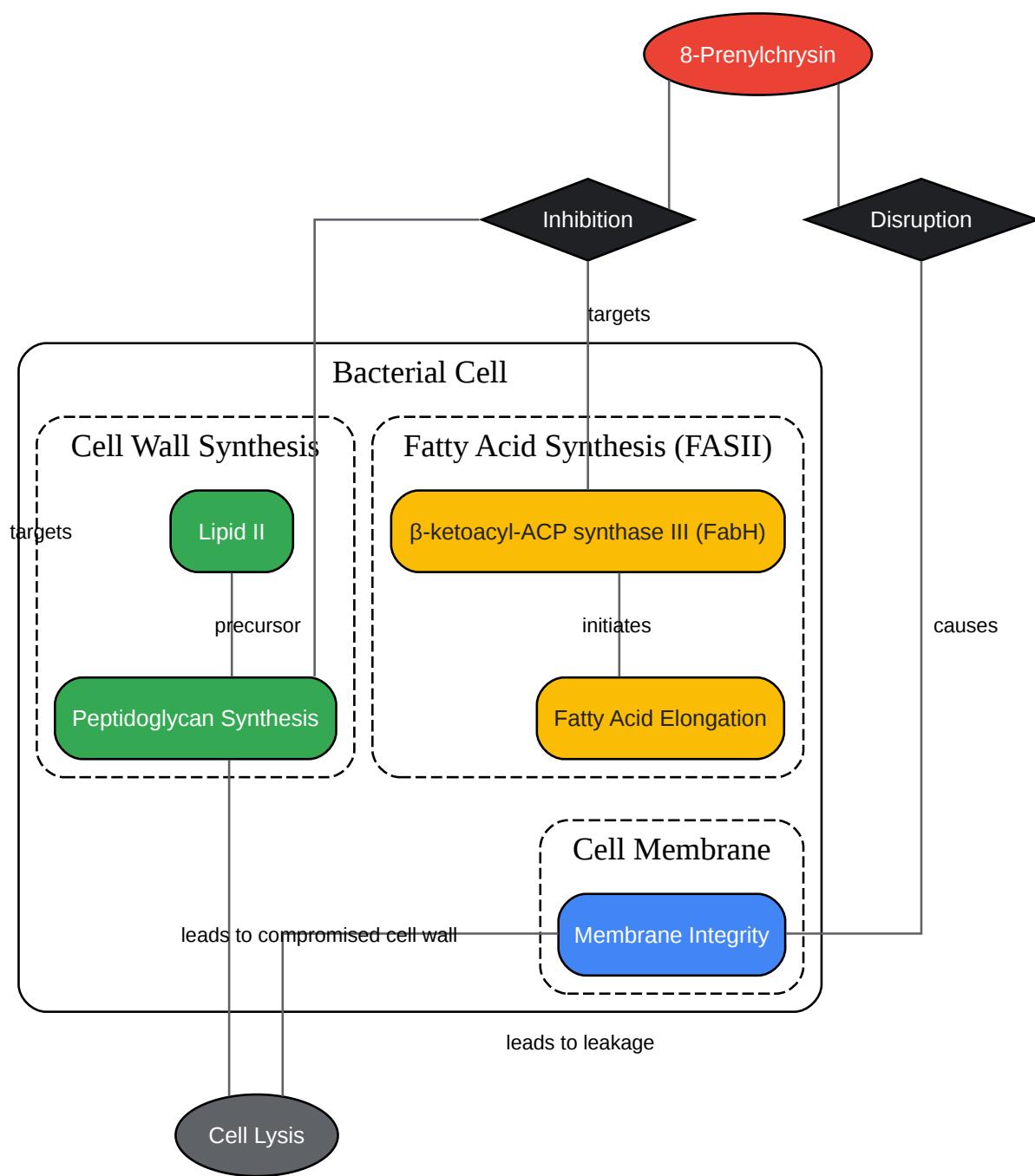
- **8-Prenylchrysin** solution of known concentration
- Sterile Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Sterile cork borer or pipette tip to create wells
- Positive control antibiotic solution
- Solvent control

Procedure:

- Uniformly spread the standardized bacterial inoculum over the entire surface of the MHA plate using a sterile cotton swab.
- Allow the plate to dry for a few minutes.
- Aseptically punch wells (6-8 mm in diameter) into the agar.
- Add a fixed volume (e.g., 50-100 μ L) of the **8-prenylchrysin** solution, the positive control, and the solvent control into separate wells.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations



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